molecular formula C24H32N2O3S B289390 6-TERT-BUTYL-N-(4-ETHOXYPHENYL)-2-PROPANAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE

6-TERT-BUTYL-N-(4-ETHOXYPHENYL)-2-PROPANAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE

Cat. No.: B289390
M. Wt: 428.6 g/mol
InChI Key: DPFNNDMADNIKOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-TERT-BUTYL-N-(4-ETHOXYPHENYL)-2-PROPANAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of benzothiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-TERT-BUTYL-N-(4-ETHOXYPHENYL)-2-PROPANAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzothiophene core: This can be achieved through cyclization reactions involving thiophene and benzene derivatives.

    Introduction of the tert-butyl group: This step might involve Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.

    Attachment of the ethoxyphenyl group: This can be done through nucleophilic aromatic substitution or other coupling reactions.

    Formation of the propionylamino group: This step might involve acylation reactions using propionyl chloride and an amine.

    Final assembly: The final compound is formed by coupling the intermediate products under specific reaction conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts like palladium or copper.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, benzothiophene derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene derivatives: Compounds like raloxifene and bazedoxifene, which are used in medicine.

    Other carboxamides: Compounds like capsaicin and anandamide, which have biological activity.

Uniqueness

6-TERT-BUTYL-N-(4-ETHOXYPHENYL)-2-PROPANAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE might have unique properties due to the specific arrangement of functional groups, which could confer distinct biological activity or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C24H32N2O3S

Molecular Weight

428.6 g/mol

IUPAC Name

6-tert-butyl-N-(4-ethoxyphenyl)-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C24H32N2O3S/c1-6-20(27)26-23-21(18-13-8-15(24(3,4)5)14-19(18)30-23)22(28)25-16-9-11-17(12-10-16)29-7-2/h9-12,15H,6-8,13-14H2,1-5H3,(H,25,28)(H,26,27)

InChI Key

DPFNNDMADNIKOP-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=C(C2=C(S1)CC(CC2)C(C)(C)C)C(=O)NC3=CC=C(C=C3)OCC

Canonical SMILES

CCC(=O)NC1=C(C2=C(S1)CC(CC2)C(C)(C)C)C(=O)NC3=CC=C(C=C3)OCC

Origin of Product

United States

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